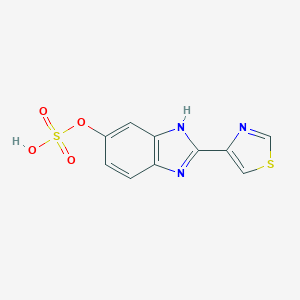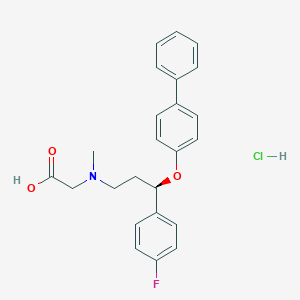
3,6-Dichloro-8-(dichloromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies like active substructure splicing or cyclocondensation reactions. For instance, Deng et al. (2021) synthesized a novel quinoline derivative by combining a chloro-substituted quinoline moiety with a substituted amide group, showcasing the versatility in synthesizing quinoline compounds with potential applications as pesticide compounds (Deng et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. For example, the molecular structure and protonation trends of methoxy derivatives of quinolines have been explored, revealing insights into their basicity and structural behavior (Dyablo et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. Son et al. (2010) investigated the reactivity of a bifunctional ambiphilic quinoline molecule, revealing its hydrolysis and coordination behavior with different metals, which underlines the chemical versatility of quinoline compounds (Son et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their crystalline structure and bonding interactions, can be significantly affected by substitutions. Investigations into nitrated isomers of quinoline compounds provide insights into the impact of substituents on their physical properties and intermolecular interactions (Santos et al., 2008).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their basicity and reactivity towards nucleophiles, have been a subject of study. Rowlands et al. (2020) delved into the basicity studies of quinolinoquinoline derivatives, demonstrating how substituents can modulate their chemical behavior, which is crucial for understanding their potential applications (Rowlands et al., 2020).
Applications De Recherche Scientifique
Pesticide Development :A study by Deng et al. (2021) describes the synthesis of a novel compound related to 3,6-Dichloro-8-(dichloromethyl)quinoline, displaying significant herbicidal and fungicidal activities. This highlights the potential of such compounds in developing effective pesticides.
Anticancer Research :The work of Gayathri et al. (2017) involves synthesizing a novel compound bearing a tri-quinoline moiety for potential use in cancer treatment. It showed higher cytotoxicity in human cervical cancer cell lines, suggesting applications in anticancer research.
Antibacterial and Antioxidant Properties :Jayanna et al. (2013) discovered that certain quinoline derivatives exhibit encouraging antibacterial and antioxidant activities (Jayanna et al., 2013). This positions 3,6-Dichloro-8-(dichloromethyl)quinoline derivatives as potential candidates for antibacterial and antioxidant agent development.
Corrosion Inhibition :Lgaz et al. (2017) investigated quinoline derivatives for their corrosion inhibition properties, demonstrating their potential in protecting metals from corrosion (Lgaz et al., 2017).
Antifungal Agents :Research by Lentz et al. (2004) on dichlorinated 8-quinolinols, related to 3,6-Dichloro-8-(dichloromethyl)quinoline, showed promising results against Candida species, suggesting their potential as antifungal agents (Lentz et al., 2004).
Photovoltaic Properties :Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives in the fabrication of organic–inorganic photodiode, indicating their application in photovoltaic technology (Zeyada et al., 2016).
Molecular Imaging in Alzheimer's Disease :Villemagne et al. (2017) conducted an exploratory study on a novel 8-OH quinoline derivative targeting amyloid β in Alzheimer's disease, underlining the significance of such compounds in neurological research (Villemagne et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3,6-dichloro-8-(dichloromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODZEOBSBQWQBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517905 |
Source


|
| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-8-(dichloromethyl)quinoline | |
CAS RN |
84087-44-5 |
Source


|
| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


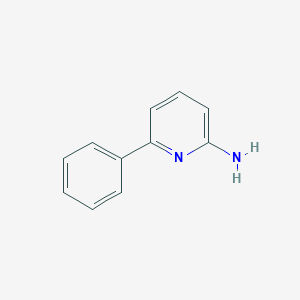
![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
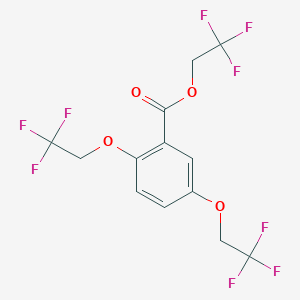
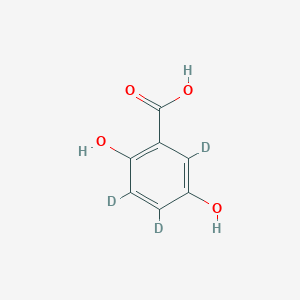
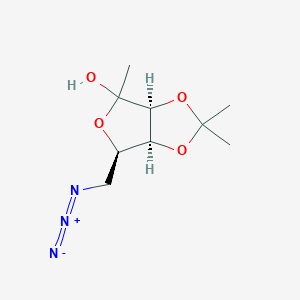
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

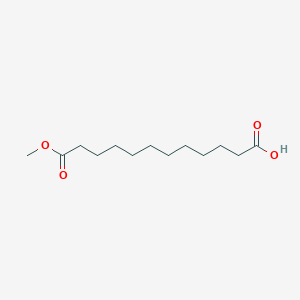
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)


